Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Overview
Description
EINECS 280-604-0, also known as methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, is a chemical compound with the molecular formula C11H21NO4. This compound is a derivative of beta-alanine and is characterized by the presence of an isopropyl group and a methoxy-oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the reaction of beta-alanine with isopropylamine and methoxy-oxopropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(isopropyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(tert-butyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(cyclohexyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
83732-55-2 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C11H21NO4/c1-9(2)12(7-5-10(13)15-3)8-6-11(14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
MUGTWUTYHDGLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
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